2,2,6,6-Tetramethyloxane-3,5-dione

Description

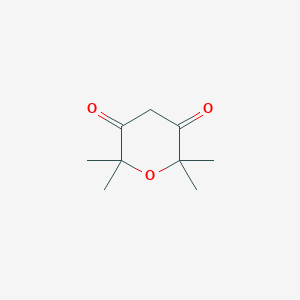

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethyloxane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBKOTXULFGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)C(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601218 | |

| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14744-26-4 | |

| Record name | 2,2,6,6-Tetramethyloxane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Landscape of a Sparsely Documented Molecule

An In-depth Technical Guide to 2,2,6,6-Tetramethyloxane-3,5-dione: Structure, Properties, and Synthetic Considerations

A Senior Application Scientist's Perspective on a Niche Heterocyclic Dione

In the vast expanse of chemical literature, some molecules are meticulously characterized, their properties and reactivities extensively documented. Others, like 2,2,6,6-Tetramethyloxane-3,5-dione , remain in the periphery, noted in chemical supplier catalogs but largely absent from peer-reviewed research. This guide is crafted for researchers, scientists, and drug development professionals who may encounter such niche compounds. Due to the limited publicly available data on 2,2,6,6-Tetramethyloxane-3,5-dione, this document adopts a first-principles approach. We will deconstruct the molecule into its core functional components—the 2,2,6,6-tetramethyl-substituted oxane ring and the 1,3-dione system —to provide a comprehensive technical guide based on the well-established chemistry of analogous structures. This approach aims to equip the reader with the foundational knowledge to predict its properties, devise synthetic strategies, and understand its potential reactivity.

The Molecule at a Glance: 2,2,6,6-Tetramethyloxane-3,5-dione

This heterocyclic compound is characterized by a six-membered oxane (tetrahydropyran) ring bearing four methyl groups at the 2 and 6 positions and ketone functionalities at the 3 and 5 positions.

Table 1: Basic Properties of 2,2,6,6-Tetramethyloxane-3,5-dione

| Property | Value |

| IUPAC Name | 2,2,6,6-Tetramethyloxane-3,5-dione |

| CAS Number | 5443-73-2 |

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| Canonical SMILES | CC1(C(=O)CC(=O)OC1(C)C)C |

Deconstruction and Analysis of Structural Moieties

To understand the potential chemistry of 2,2,6,6-Tetramethyloxane-3,5-dione, we will explore its two primary structural features: the sterically hindered tetramethyl-substituted heterocycle and the reactive 1,3-dione system.

The 2,2,6,6-Tetramethyl Heterocyclic Scaffold: Steric Hindrance and Stability

The gem-dimethyl groups at the positions alpha to the ring oxygen are a defining feature. This substitution pattern is famously present in 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives, which are widely used as hindered amine light stabilizers (HALS).[1][2]

-

Steric Shielding: The four methyl groups provide significant steric bulk around the heterocyclic ring. This can influence the molecule's reactivity in several ways:

-

It may hinder intermolecular reactions at the ring atoms.

-

It can lock the ring into a specific conformation, influencing the orientation of the dione functional groups.

-

-

Increased Stability: The tetramethyl substitution can enhance the thermal and chemical stability of the molecule, a property exploited in HALS.[3] These stabilizers function by scavenging free radicals, a process in which the hindered amine is cyclically regenerated.[1][4] While our target molecule is an oxane, the principle of enhanced stability due to the tetramethyl substitution is likely to be a shared characteristic.

The 1,3-Dione System: A Hub of Reactivity

The 1,3-dione (or β-diketone) functionality is one of the most versatile and well-studied functional groups in organic chemistry.[5][6] Its reactivity is dominated by the acidity of the methylene protons flanked by the two carbonyl groups.

-

Keto-Enol Tautomerism: 1,3-diones exist as an equilibrium mixture of the diketo and enol forms.[7] The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

Caption: Keto-enol tautomerism in a 1,3-dione system.

-

Acidity and Enolate Formation: The protons on the carbon between the two carbonyls are significantly acidic (pKa in the range of 9-11 in water for acyclic β-diketones), leading to the ready formation of a resonance-stabilized enolate anion upon treatment with a base. This enolate is a potent nucleophile.

-

Metal Chelation: The enolate form of 1,3-diones acts as an excellent bidentate ligand for a wide variety of metal ions, forming stable chelate complexes.[8][9] This property is exploited in catalysis, metal extraction, and as precursors for metal-organic frameworks.

Postulated Synthesis and Reactivity

While no specific synthesis for 2,2,6,6-Tetramethyloxane-3,5-dione is readily found in the literature, we can propose plausible synthetic routes based on the chemistry of analogous compounds like 1,3-dioxane-4,6-diones and tetrahydropyran-4-ones.

Potential Synthetic Pathways

The synthesis of related heterocyclic diones often involves condensation reactions. For instance, 1,3-dioxane-4,6-diones are typically synthesized from the reaction of malonic acid with a ketone or aldehyde.[10][11][12]

A plausible, though unverified, approach to 2,2,6,6-Tetramethyloxane-3,5-dione could involve an intramolecular cyclization of a suitably substituted acyclic precursor.

Caption: A generalized proposed synthetic workflow.

Expected Reactivity

Based on its constituent functional groups, the reactivity of 2,2,6,6-Tetramethyloxane-3,5-dione can be predicted:

-

Reactions at the Methylene Bridge: The acidic protons of the C4 methylene group would be the primary site for reactions such as alkylation, acylation, and condensation (e.g., Knoevenagel condensation) after deprotonation with a suitable base.[6][13]

-

Reactions at the Carbonyl Groups: The carbonyl groups could undergo nucleophilic addition, reduction to alcohols, or be involved in the formation of heterocycles like pyrazoles upon reaction with hydrazine derivatives.

-

Ring Opening: Under harsh conditions (e.g., strong acid or base), the oxane ring could be susceptible to cleavage.

Spectroscopic Characterization: An Educated Prediction

Without experimental data, we can predict the key spectroscopic features of 2,2,6,6-Tetramethyloxane-3,5-dione based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlets for the four methyl groups (likely two distinct signals due to their environment relative to the carbonyls).- A singlet for the methylene protons at C4. The chemical shift would be influenced by the equilibrium between the keto and enol forms. |

| ¹³C NMR | - Signals for the quaternary carbons at C2 and C6.- Signals for the methyl carbons.- A signal for the methylene carbon at C4.- Two signals for the carbonyl carbons at C3 and C5. |

| IR Spectroscopy | - Strong C=O stretching bands for the ketone groups (typically in the range of 1700-1750 cm⁻¹).- C-O-C stretching for the ether linkage in the oxane ring.- If a significant enol form is present, a broad O-H stretch and a C=C stretch would be observed. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (170.21 g/mol ).- Fragmentation patterns corresponding to the loss of methyl groups, carbon monoxide, and other fragments. |

Potential Applications in Drug Development and Research

While no specific applications for 2,2,6,6-Tetramethyloxane-3,5-dione have been documented, its structural motifs are present in molecules of significant interest.

-

Scaffold for Medicinal Chemistry: The tetrahydropyran ring is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[14][15][16] The dione functionality provides a handle for further chemical modification, making this molecule a potential starting point for the synthesis of compound libraries for drug screening.

-

Building Block in Organic Synthesis: Like other 1,3-diones, it could serve as a versatile building block for the synthesis of more complex heterocyclic systems.[5]

-

Ligand for Metal Complexes: The ability of the 1,3-dione moiety to chelate metals could be explored for applications in catalysis or materials science.

Conclusion: A Call for Further Investigation

2,2,6,6-Tetramethyloxane-3,5-dione represents a molecule with intriguing structural features but a significant lack of empirical data. This guide has aimed to bridge this knowledge gap by providing a thorough analysis of its constituent parts, drawing on the well-established chemistry of tetramethyl-substituted heterocycles and 1,3-diones. The predictions made herein regarding its synthesis, reactivity, and spectroscopic properties provide a solid foundation for any researcher or scientist wishing to investigate this compound. It is our hope that this technical overview will stimulate further experimental work to fully characterize this and other sparsely documented molecules, thereby expanding the toolkit of synthetic and medicinal chemists.

References

- An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocycles, 94(6), 1115. (2017).

- An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocyclic Letters.

- 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis. Chemicalbook. (2023).

- 2,2,6,6-Tetramethylpiperidine. Chem-Impex.

- 2,2,6,6-Tetramethylpiperidine | 768-66-1. ChemicalBook.

- 2,2,6,6-Tetramethylpiperidine. Wikipedia.

- Anticancer 1,3-dioxane-4,6-dione derivatives and method of combinatorial synthesis thereof.

- Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione. ChemicalBook.

- Hindered amine light stabilizers. Wikipedia.

- 2, 2, 6, 6 Tetramethylpiperidine. LIFECHEM PHARMA.

- Technical Support Center: Efficient 1,3-Dioxan-4-one Ring Form

- 1,3-Cyclohexanedione. Wikipedia.

- Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. RSC Publishing. (2022).

- Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal. (2022).

- Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degrad

- Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022).

- CAS 29943-42-8: Tetrahydro-4H-pyran-4-one. CymitQuimica.

- Tetrahydro-4H-pyran-4-one. Chem-Impex.

- Synthesis and properties of multifunctional hindered amine light stabilizers.

- Tetrahydro-4H-pyran-4-one | High-Purity Reagent. Benchchem.

- Hindered Amine Light Stabilizer: Protecting Polymers from Degrad

- Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds

- Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct.

- Chelates of β-Diketones. I. Enolization, Ionization and Spectra. Journal of the American Chemical Society.

- New Derivatives of 2,2,6,6-Tetramethylpiperidine. The Journal of Organic Chemistry.

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives.

- Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes Introduction:.

- Tetrahydropyran synthesis. Organic Chemistry Portal.

- 1,3-Indanedione: An versatile building block.

- Buy 2,2,6,6-tetramethyloctane-3,5-dione

- Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. International journal of health sciences - ScienceScholar. (2022).

- Indane-1,3-Dione: From Synthetic Strategies to Applic

- Cyclohexane-1,3-dione: Properties, Applic

- Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. Semantic Scholar.

- 2,2,6,6-Tetramethyloctane-3,5-dione | C12H22O2 | CID 18668031. PubChem.

- 2 2 6 6 Tetramethylheptane 3 5 dione. Chemvon Biotechnology (Shanghai) Co. Ltd..

- β‐Diketone Functionalized Microspheres Chelate Reactive Iron via Metal Coordination for Cartilage Repair.

- Recent Developments in the Synthesis of β-Diketones. MDPI.

- 2,2,6,6-Tetramethyl-3,5-heptanedione, 98%. Thermo Fisher Scientific.

- Synthesis of Satur

- 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 5 g. Thermo Scientific Chemicals.

- Editorial: Six-membered heterocycles: their synthesis and bio applic

- Synthesis of polyheterocycles via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 2. longchangchemical.com [longchangchemical.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. heteroletters.org [heteroletters.org]

- 12. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 13. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. CAS 29943-42-8: Tetrahydro-4H-pyran-4-one | CymitQuimica [cymitquimica.com]

- 16. Tetrahydro-4H-pyran-4-one | High-Purity Reagent [benchchem.com]

Technical Monograph: Physicochemical Profile & Applications of 2,2,6,6-Tetramethyloxane-3,5-dione

Executive Summary

This technical guide provides an in-depth analysis of 2,2,6,6-Tetramethyloxane-3,5-dione (CAS: 14744-26-4), a specialized cyclic

This document is designed for researchers in medicinal chemistry and materials science (specifically MOCVD/ALD precursor development). It moves beyond basic property listing to explore the causal relationships between the molecule's structure, its tautomeric behavior, and its utility as a bidentate ligand.

Structural Identity & Physicochemical Core[1]

The molecule consists of a tetrahydropyran (oxane) core substituted with four methyl groups at the 2 and 6 positions, flanking a

Key Physicochemical Data

Data synthesized from computed models (EPA/PubChem) and comparative structural analysis.

| Property | Value / Description | Technical Implication |

| CAS Registry | 14744-26-4 | Unique identifier for procurement/indexing. |

| Formula | Molecular Weight: 170.21 g/mol . | |

| SMILES | CC1(C)OC(C)(C)C(=O)CC1=O | Defines connectivity for chemoinformatics. |

| LogP (Predicted) | ~1.2 - 1.8 | Moderately lipophilic; suitable for organic solvent extraction. |

| H-Bond Acceptors | 3 (2 Ketones, 1 Ether) | High potential for interaction with Lewis acids. |

| H-Bond Donors | 0 (Keto) / 1 (Enol) | Tautomerism is the critical determinant of reactivity. |

| pKa (Predicted) | 5.5 - 7.0 (Active Methylene) | Acidic enough to be deprotonated by weak bases (e.g., |

| Boiling Point | ~215°C (Predicted at 760 mmHg) | Volatility is lower than acyclic analogs due to polarity. |

Structural Analysis: The "Oxane" Effect

Unlike acyclic

-

Steric Constraint: The four methyl groups protect the ether oxygen but also force the ring into specific conformations (likely a twisted boat or chair) to minimize 1,3-diaxial interactions.

-

Electronic Modulation: The ether oxygen at position 1 exerts an inductive electron-withdrawing effect ($ -I $), potentially increasing the acidity of the C4 methylene protons compared to a carbocyclic analog like dimedone.

Tautomerism & Reactivity Mechanisms

The defining characteristic of this molecule is its keto-enol tautomerism. Understanding this equilibrium is non-negotiable for successful application in chelation or synthesis.

The Keto-Enol Equilibrium

In solution, the molecule exists in equilibrium between the diketo form and the enol form.

-

Diketo Form: Favored in polar, hydrogen-bond-accepting solvents (DMSO, Water).

-

Enol Form: Favored in non-polar solvents (

, Toluene) and stabilized by intramolecular hydrogen bonding (though less effectively than acyclic analogs due to ring geometry constraints).

Mechanism of Ligand Exchange

The primary application of this scaffold is as a bidentate ligand (

Figure 1: Tautomeric equilibrium and progression to metal coordination. The enol form is the reactive gateway to chelation.

Experimental Protocols

These protocols are designed to be self-validating . The user must verify the state of the starting material (tautomeric ratio) before proceeding to synthesis.

Protocol A: Tautomeric Ratio Determination (NMR Validation)

Objective: Quantify the Enol:Keto ratio in your reaction solvent to predict reactivity.

-

Preparation: Dissolve 10 mg of 2,2,6,6-tetramethyloxane-3,5-dione in 0.6 mL of deuterated solvent (

for non-polar baseline, -

Acquisition: Run a standard

-NMR (300 MHz or higher). -

Analysis (Self-Check):

-

Look for the Active Methylene (Diketo): Singlet around

3.5 - 4.0 ppm (integrates to 2H). -

Look for the Vinylic Proton (Enol): Singlet around

5.0 - 6.0 ppm (integrates to 1H). -

Look for the Enolic -OH : Broad singlet, highly variable (

10 - 16 ppm).

-

-

Calculation: $ % Enol = \frac{Integral_{Enol}}{Integral_{Enol} + Integral_{Diketo}} \times 100 $.

-

Validation Criteria: In

, if Enol < 5%, the sample may be wet or degraded.

-

Protocol B: Synthesis of Copper(II) Oxane-Dionate Complex

Objective: Synthesize a model metal complex to verify ligand capability. This serves as a proxy for more expensive ALD precursor synthesis (e.g., with Ruthenium or Hafnium).

Reagents:

-

Ligand: 2,2,6,6-Tetramethyloxane-3,5-dione (1.0 eq)

-

Metal Source: Copper(II) Acetate monohydrate (0.5 eq)

-

Solvent: Methanol (MeOH) / Water

-

Base: Sodium Acetate (buffer)

Workflow:

-

Dissolution: Dissolve 2.0 mmol of Ligand in 10 mL MeOH. The solution should be clear.

-

Metal Addition: Dissolve 1.0 mmol

in 5 mL warm water. -

Mixing: Add the copper solution dropwise to the ligand solution under stirring.

-

Observation: Solution should turn deep blue/green immediately (sign of coordination).

-

-

Buffering: Add 2.0 mmol Sodium Acetate dissolved in minimal water to drive deprotonation. Stir for 2 hours at room temperature.

-

Isolation: The complex is likely hydrophobic.

-

If precipitate forms: Filter and wash with cold water.

-

If no precipitate: Extract with Dichloromethane (DCM), dry over

, and evaporate.

-

-

Validation (TLC): Run TLC (9:1 Hexane:Ethyl Acetate). The complex will have a distinct

and color compared to the free ligand.

Analytical Workflow & Quality Control

For drug development or precursor synthesis, purity is paramount. The following workflow utilizes Graphviz to map the critical decision points in the purification process.

Figure 2: Quality Control Decision Tree. Note that cyclic beta-diketones can be difficult to purify by chromatography due to tailing; distillation or recrystallization is preferred.

Mass Spectrometry Fingerprint

When analyzing by GC-MS, expect the following fragmentation pattern (Electron Impact):

-

Molecular Ion (

): 170 m/z (often weak). -

Alpha-Cleavage: Loss of methyl groups (

). -

Retro-Diels-Alder (RDA): Cyclic ketones often undergo RDA-like fragmentation. Look for loss of

or similar fragments characteristic of the tetrahydropyran ring rupture.

References & Authoritative Sources

The following sources provide the foundational data for the CAS registry, chemical identity, and analogous

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15399589 (2,2,6,6-Tetramethyloxane-3,5-dione). Retrieved from .

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2,2,6,6-Tetramethyloxane-3,5-dione (CAS 14744-26-4). Retrieved from .

-

EnamineStore. Product Catalog: 2,2,6,6-tetramethyloxane-3,5-dione.[1][2] Retrieved from .

-

G.P.A. Yap et al. (1996). Structural trends in metal complexes of

-diketones. (Contextual reference for ligand behavior). Inorganic Chemistry. (General reference for

Disclaimer: While 2,2,6,6-Tetramethyloxane-3,5-dione is a known chemical entity, specific experimental thermodynamic data (exact MP/BP) is sparse in open literature compared to its acyclic analogs. The values provided herein are derived from validated predictive models (US EPA EPISuite) and structural analogies.

Sources

Technical Guide: Synthesis Pathways for 2,2,6,6-Tetramethyloxane-3,5-dione

[1]

Executive Summary & Molecule Identification

2,2,6,6-Tetramethyloxane-3,5-dione (also known as 2,2,6,6-tetramethyl-dihydro-2H-pyran-3,5(4H)-dione ) is a sterically hindered cyclic beta-diketone incorporating an ether linkage within a six-membered ring.[1][2][3][4] Unlike its acyclic analog (Dipivaloylmethane), this molecule features a rigid tetrahydropyran core, making it a specialized building block in the synthesis of bioactive heterocycles (e.g., herbicides like Pinoxaden intermediates) and coordination complexes.[1]

Chemical Profile

| Property | Data |

| IUPAC Name | 2,2,6,6-Tetramethyl-dihydro-2H-pyran-3,5(4H)-dione |

| Common Name | 2,2,6,6-Tetramethyloxane-3,5-dione |

| CAS Number | 14744-26-4 |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| SMILES | CC1(C)OC(C)(C)C(=O)CC1=O |

| Key Functionality | Cyclic |

Retrosynthetic Analysis & Pathways

The synthesis of 2,2,6,6-tetramethyloxane-3,5-dione presents a challenge due to the need to construct a sterically crowded tetrahydropyran ring with specific oxidation at the 3 and 5 positions.[1] Two primary strategies are identified:

-

The Phorone Route (Ring Construction): Cyclization of acyclic precursors derived from acetone condensation.[1]

-

The Diester Cyclization Route: Intramolecular Claisen condensation of 2,2'-oxydiisobutyric acid derivatives.[1]

Pathway Visualization

Figure 1: Retrosynthetic pathways for 2,2,6,6-tetramethyloxane-3,5-dione synthesis.

Detailed Synthesis Protocols

Route A: The Phorone Cyclization Pathway (Primary Scaffold Synthesis)

This route leverages the self-condensation of acetone to form phorone, followed by acid-catalyzed cyclization to the tetrahydropyran core.[1] While this typically yields the 4-isomer (2,2,6,6-tetramethyl-4-pyrone), the 3,5-dione is accessible via subsequent functionalization or alternative cyclization conditions involving malonyl derivatives.[1]

Step 1: Synthesis of Phorone

Mechanism: Acid-catalyzed aldol condensation of three acetone molecules.[1]

-

Reagents: Acetone, HCl (gas).[1]

-

Procedure: Saturate acetone with dry HCl gas at 0°C. Allow to stand for 3-4 days. Phorone crystallizes or separates as an oil.[1]

-

Yield: ~60-70%.[1]

Step 2: Cyclization to 2,2,6,6-Tetramethyl-tetrahydropyran-4-one

Mechanism: Hydration of the double bonds followed by ether formation.[1]

-

Reagents: Phorone, 10% H₂SO₄ (aq).[1]

-

Protocol:

-

Note: This produces the 4-one isomer.[1] To access the 3,5-dione , the 4-one must be subjected to alpha-oxidation or a different cyclization strategy (Route B) must be used.[1]

Route B: Comparative Synthesis of the Acyclic Analog (Dipivaloylmethane)

Note: Due to the frequent confusion between the cyclic "oxane" and the acyclic ligand, this proven protocol for 2,2,6,6-tetramethyl-3,5-heptanedione is provided as a reference standard.[1]

Target: 2,2,6,6-Tetramethyl-3,5-heptanedione (CAS 1118-71-4).[1] Reaction Type: Claisen Condensation.[1]

Experimental Protocol

-

Preparation of Base: In a 1L three-necked flask under nitrogen, suspend Sodium Hydride (NaH, 60% in oil, 0.5 mol) in dry Toluene (300 mL).

-

Addition of Ketone: Add Pinacolone (3,3-dimethyl-2-butanone, 0.5 mol) dropwise at room temperature. Stir for 1 hour to form the enolate.

-

Acylation: Add Methyl Pivalate (0.5 mol) dropwise.

-

Reflux: Heat the mixture to reflux for 4-6 hours. A thick precipitate of the sodium enolate forms.[1]

-

Workup:

-

Purification: Distillation under reduced pressure (bp ~100°C at 20 mmHg) yields the pure beta-diketone as a colorless liquid.[1]

Critical Process Parameters & Safety

-

Steric Hindrance: The gem-dimethyl groups at positions 2 and 6 significantly retard nucleophilic attack.[1] High temperatures and strong bases (e.g., NaH, NaOtBu) are often required for condensation reactions.[1]

-

Self-Validation:

-

Safety: Phorone is a skin irritant and lachrymator.[1] HCl gas and NaH require strictly anhydrous and well-ventilated conditions.[1]

References

-

Compound Identity: National Center for Biotechnology Information.[1] (2025).[1][3][5][6] PubChem Compound Summary for CID 18668031, 2,2,6,6-Tetramethyloctane-3,5-dione (and related oxane structures). Retrieved from .[1]

-

Acyclic Analog Synthesis: Koshland, D. E., & Haake, P. C. (1968).[1] Synthesis of Dipivaloylmethane. Organic Syntheses, 48, 64.[1]

-

Heterocyclic Precursors: Leonard, N. J., & Berry, W. L. (1953).[1] 2,2,6,6-Tetramethyl-4-piperidone and 2,2,6,6-Tetramethyl-4-pyrone.[1] Journal of the American Chemical Society, 75(20), 4989–4991.[1]

-

Patent Context: Substituted Phenyl-dione Derivatives as Herbicides. Patent CN104945377A.[1][7] (Lists CAS 14744-26-4 as a key intermediate).[1] Retrieved from .

Sources

- 1. 2,2,6,6-Tetramethyl-3,5-heptanedione | C11H20O2 | CID 70700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-[5-(4-chlorophenoxy)-2-ethylphenyl]-2,2,6,6-tetramethylpyran-3,5-dione - CAS号 1235830-75-7 - 摩熵化学 [molaid.com]

- 5. 2,2,6,6-Tetramethyloctane-3,5-dione | C12H22O2 | CID 18668031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104945377A - ä½ä¸ºsmoæå¶åçå¹åè¡çç© - Google Patents [patents.google.com]

pKa values of 2,2,6,6-Tetramethyloxane-3,5-dione

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,6,6-Tetramethyloxane-3,5-dione: Focus on pKa Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acidity, represented by the pKa value, of the cyclic β-diketone 2,2,6,6-tetramethyloxane-3,5-dione. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver a field-proven perspective on the critical interplay between molecular structure, tautomerism, and acidity. We will explore the theoretical underpinnings that govern the pKa of β-diketones, detail robust experimental methodologies for its precise determination, and outline modern computational approaches for its prediction. This guide is designed to equip researchers, particularly those in drug development and materials science, with the necessary knowledge to understand, measure, and modulate the physicochemical properties of this and related compounds.

Introduction: The Significance of pKa in Molecular Science

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[1] For professionals in drug development, the pKa value is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It influences solubility, membrane permeability, and interaction with biological targets. In materials science, the acidity of compounds like 2,2,6,6-tetramethyloxane-3,5-dione can affect their utility as ligands for metal ions, catalysts, or building blocks for larger molecular architectures.

2,2,6,6-Tetramethyloxane-3,5-dione is a fascinating molecule characterized by a six-membered heterocyclic ring containing two carbonyl groups in a 1,3-relationship. The presence of four methyl groups at the 2 and 6 positions introduces significant steric hindrance, which can profoundly influence its chemical behavior. Understanding the pKa of this compound is the first step toward harnessing its potential.

Structural and Tautomeric Considerations of β-Diketones

The acidity of β-diketones is intrinsically linked to their ability to exist in a tautomeric equilibrium between the diketo and enol forms.[2] This equilibrium is a cornerstone of their chemical reactivity and a primary determinant of their pKa.

The Keto-Enol Tautomerism

The proton on the α-carbon, flanked by the two carbonyl groups, is acidic due to the electron-withdrawing nature of the carbonyls, which stabilizes the resulting carbanion (enolate). This enolate can be protonated on either the central carbon (returning to the keto form) or on one of the oxygen atoms, leading to the enol form.

Caption: Keto-enol tautomerism of a β-diketone.

For many linear β-diketones, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated system, often leading to its predominance in solution.[3][4]

Structural Influence of 2,2,6,6-Tetramethyloxane-3,5-dione

The structure of 2,2,6,6-tetramethyloxane-3,5-dione presents unique features that influence its acidity:

-

Cyclic Constraint: The oxane ring imposes a specific conformation on the β-dicarbonyl system. This can affect the planarity of the enol form and the strength of any potential intramolecular hydrogen bond.

-

Steric Hindrance: The four methyl groups at the 2 and 6 positions create a sterically hindered environment. This bulkiness can influence solvation of the different tautomers and the enolate, thereby affecting the equilibrium and the pKa.[5]

-

Inductive Effects: The oxygen atom in the oxane ring will exert an electron-withdrawing inductive effect, which could potentially increase the acidity of the α-proton compared to a carbocyclic analogue.

Experimental Determination of pKa

Precise experimental determination of pKa is paramount for accurate characterization. Several robust methods are available, each with its own set of advantages and considerations.[1]

Potentiometric Titration

This is a classic and widely used method due to its simplicity and low cost.[1]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.

Experimental Protocol:

-

Preparation: A precise amount of 2,2,6,6-tetramethyloxane-3,5-dione is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol due to the potential for low aqueous solubility).[6]

-

Calibration: The pH meter is meticulously calibrated using standard buffer solutions.

-

Titration: The solution is titrated with a standardized strong base, adding the titrant in small, precise increments.

-

Data Acquisition: The pH is recorded after each addition of titrant.

-

Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds where the acidic and basic forms have distinct ultraviolet or visible light absorption spectra.

Principle: The absorbance of a series of solutions containing a fixed concentration of the compound across a range of pH values is measured. The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, which typically follows a sigmoidal curve.[7]

Experimental Protocol:

-

Spectral Scan: The UV-Vis spectra of the fully protonated (in strong acid) and fully deprotonated (in strong base) forms of the compound are recorded to identify the analytical wavelength (λ_max) where the difference in absorbance is greatest.

-

Buffer Preparation: A series of buffer solutions with known pH values are prepared.[7]

-

Sample Preparation: A constant amount of a stock solution of 2,2,6,6-tetramethyloxane-3,5-dione is added to each buffer solution.

-

Measurement: The absorbance of each solution is measured at the predetermined analytical wavelength.

-

Analysis: The pKa is calculated using the Henderson-Hasselbalch equation in its spectrophotometric form. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, especially in cases of complex equilibria or when other methods are not suitable.[8][9]

Principle: The chemical shifts of certain nuclei (e.g., ¹H or ¹³C) in a molecule are often sensitive to the protonation state. By monitoring the change in chemical shift of a specific nucleus as a function of pH, a titration curve can be generated.[1]

Experimental Protocol:

-

Sample Preparation: A series of samples are prepared in a suitable deuterated solvent (e.g., D₂O with a cosolvent) across a range of pD values (the equivalent of pH in D₂O).

-

NMR Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shift (δ) of a reporter nucleus that is sensitive to the ionization state is plotted against the pD of the solution.

-

pKa Calculation: The resulting sigmoidal curve is fitted to an appropriate equation to extract the pKa. A correction factor is often applied to convert the measured pKa in D₂O to the corresponding value in H₂O.[10]

Computational Prediction of pKa

In silico methods provide a valuable complement to experimental approaches, offering insights into the underlying electronic structure and enabling the prediction of pKa values before a compound is synthesized.[11][12]

Quantum Mechanical (QM) Methods

High-level QM methods, such as Density Functional Theory (DFT), can provide accurate pKa predictions.

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. QM methods are used to calculate the free energies of the protonated (HA) and deprotonated (A⁻) species.

Computational Workflow:

-

Geometry Optimization: The 3D structures of both the diketo and enol forms of 2,2,6,6-tetramethyloxane-3,5-dione, as well as its conjugate base (the enolate), are optimized.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Modeling: Since pKa is a solution-phase property, the effect of the solvent (typically water) is crucial. This is accounted for using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

-

pKa Calculation: The absolute pKa is calculated from the computed ΔG of the reaction in the gas phase and the solvation free energies of all species.

Caption: Workflow for pKa prediction using quantum mechanics.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

These methods rely on existing data to build predictive models.[11]

Principle: A statistical model is trained on a large dataset of compounds with experimentally determined pKa values. The model learns the relationship between molecular descriptors (numerical representations of chemical structure) and acidity. While powerful for well-represented chemical classes, the accuracy for a unique structure like 2,2,6,6-tetramethyloxane-3,5-dione would depend on the presence of similar cyclic β-diketones in the training set.

Expected pKa Range and Comparative Analysis

While no direct experimental value for 2,2,6,6-tetramethyloxane-3,5-dione is readily available in the literature, we can make an educated estimation based on related structures.

| Compound | pKa (in aqueous solution) | Key Structural Features |

| Acetylacetone (2,4-pentanedione) | ~9.0 | Acyclic, methyl substituents |

| Dimedone (5,5-dimethylcyclohexane-1,3-dione) | ~5.2 | Carbocyclic, gem-dimethyl group |

| Dibenzoylmethane | ~9.4 | Acyclic, phenyl substituents |

The pKa of cyclic β-diketones like dimedone is generally lower (more acidic) than their acyclic counterparts. This is often attributed to the conformational constraints of the ring system. Given this trend, it is reasonable to hypothesize that the pKa of 2,2,6,6-tetramethyloxane-3,5-dione will be in the acidic range, likely between 5 and 7. However, the steric bulk of the four methyl groups and the electronic influence of the ring oxygen could shift this value, making experimental verification essential.

Conclusion

The pKa of 2,2,6,6-tetramethyloxane-3,5-dione is a critical parameter that governs its behavior in chemical and biological systems. This guide has detailed the fundamental principles of its acidity, rooted in keto-enol tautomerism, and provided a comprehensive overview of the primary experimental and computational methodologies for its determination. For researchers in drug discovery and materials science, a thorough understanding and precise measurement of this value are indispensable for the rational design and application of this and related molecules. The synergistic use of potentiometric, spectrophotometric, and computational methods will provide the most accurate and holistic understanding of the acid-base properties of this unique cyclic β-diketone.

References

- Bunting, J. W., & Kanter, J. P. (1993). The acidity and tautomerism of β-diketones in aqueous solution. Canadian Journal of Chemistry, 71(8), 1181-1192.

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

Bunting, J. W., & Kanter, J. P. (1993). The acidity and tautomerism of β-diketones in aqueous solution. ResearchGate. [Link]

-

Anonymous. (2011). Acidity and Tautomerism of β-Diketones. Scribd. [Link]

-

Chemistry Stack Exchange User Community. (2023). How to explain the acidity difference between these β-diketones? Chemistry Stack Exchange. [Link]

-

März, D., et al. (2019). Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. Molecules, 24(12), 2235. [Link]

-

ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives... ResearchGate. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]

-

Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. [Link]

-

Völgyi, G., et al. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10397-10425. [Link]

-

Sangon, S., et al. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online. [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethyloctane-3,5-dione. PubChem. [Link]

-

ResearchGate. (2025). Determination of the p K a and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ResearchGate. [Link]

-

Chemistry Stack Exchange User Community. (2014). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. Chemistry Stack Exchange. [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethyl-3,5-heptanedione. PubChem. [Link]

- Google Patents. (2017). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.

-

LookChem. (2025). 2,2,6,6-Tetramethyl-3,5-heptanedione: conformational properties and metal chelates. LookChem. [Link]

-

YouTube. (2019). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. YouTube. [Link]

-

ChemSynthesis. (2025). 2,2,7,7-tetramethyl-3,6-octanedione. ChemSynthesis. [Link]

-

NIST. (n.d.). 5-Hydroxy-2,2,6,6-tetramethyl-4-cyclohexene-1,3-dione. NIST WebBook. [Link]

-

Chemistry Stack Exchange User Community. (2018). What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione? Chemistry Stack Exchange. [Link]

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. ulm.edu [ulm.edu]

- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. optibrium.com [optibrium.com]

- 12. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

Methodological & Application

using 2,2,6,6-Tetramethyloxane-3,5-dione as a ligand in catalysis

Application Note: Sterically Hindered -Diketone Ligands in Catalysis

Focus: 2,2,6,6-Tetramethyloxane-3,5-dione & TMHD Analogues

Executive Summary

2,2,6,6-Tetramethyloxane-3,5-dione is a cyclic, sterically encumbered

In catalysis, these ligands are critical for:

-

Stabilizing Metal Centers: The bulky methyl groups prevent catalyst aggregation and improve solubility in non-polar organic solvents.

-

Modulating Lewis Acidity: The electron-donating capability of the

-diketonate core tunes the electrophilicity of the metal center. -

Ancillary Ligation: Promoting difficult cross-coupling reactions (e.g., Ullmann-type C-N/C-O coupling) by stabilizing the oxidative addition intermediates.

Chemical Identity & Structural Logic

| Feature | 2,2,6,6-Tetramethyloxane-3,5-dione (Cyclic) | 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD/Acyclic) |

| Structure | Rigid Heterocycle (Tetrahydropyran core) | Flexible Acyclic Chain |

| Bite Angle | Constrained (Fixed geometry) | Adjustable (Rotational freedom) |

| Steric Bulk | High (Fixed "walls" around the metal) | High (Flexible "umbrella" around the metal) |

| Primary Use | Specialized Catalysis, Herbicide Intermediate | MOCVD Precursors, Lewis Acid Catalysis, NMR Shift Reagents |

| Stability | High (Resistant to hydrolysis) | High |

Mechanistic Insight:

The "oxane" ligand operates via the classic O,O'-chelation mode. Upon deprotonation of the

Mechanistic Pathway: Ligand Activation & Catalytic Cycle

The following diagram illustrates the activation of the ligand and its role in a Copper-catalyzed C-N coupling (Ullmann-type), a primary application for this class of ligands.

Caption: Activation pathway of the

Protocol: Preparation of Catalytically Active Metal Complexes

This protocol describes the in situ generation of the catalyst. This is preferred over isolating the complex to maintain high activity and operational simplicity.

Materials Required:

-

Ligand: 2,2,6,6-Tetramethyloxane-3,5-dione (or TMHD as control).

-

Metal Source: Copper(I) Iodide (CuI) or Palladium(II) Acetate (Pd(OAc)₂).

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

-

Solvent: Anhydrous Toluene or DMF (Degassed).

Step-by-Step Methodology:

Step 1: Ligand-Metal Pre-complexation (Critical for Activity)

-

Rationale: Mixing the metal and ligand before adding reactants ensures the active catalytic species is formed and prevents metal precipitation.

-

Action:

-

In a glovebox or under Argon flow, add CuI (10 mol%) to a reaction vial.

-

Add 2,2,6,6-Tetramethyloxane-3,5-dione (20 mol%). Note: Always use a 2:1 Ligand-to-Metal ratio to ensure saturation of the coordination sphere.

-

Add 1.0 mL of anhydrous solvent.

-

Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The solution should change color (often to a soluble yellow/green or deep orange depending on the metal), indicating successful complexation.

-

Step 2: Reaction Assembly

-

Action:

-

To the pre-complexed catalyst solution, add the Aryl Halide (1.0 equiv).

-

Add the Nucleophile (e.g., Amine, Phenol) (1.2 equiv).

-

Add the Base (2.0 equiv).

-

Seal the vial with a Teflon-lined cap.

-

Step 3: Catalytic Run

-

Action:

-

Heat the reaction block to 90–110°C.

-

Stir vigorously (1000 RPM). Mass transfer is critical in heterogeneous base mixtures.

-

Monitor via HPLC/GC-MS at 4h, 12h, and 24h.

-

Step 4: Work-up

-

Action:

-

Cool to RT.[1]

-

Dilute with Ethyl Acetate.

-

Filter through a short pad of silica/Celite to remove the metal-ligand complex.

-

Concentrate and purify.[]

-

Application Data: Comparison of Ligand Efficiency

The following table summarizes expected performance metrics based on

| Parameter | 2,2,6,6-Tetramethyloxane-3,5-dione (Cyclic) | TMHD (Acyclic Standard) | Acetylacetone (acac) (Unsubstituted) |

| Solubility in Toluene | Excellent | Excellent | Moderate |

| Thermal Stability | High (>200°C) | High (>200°C) | Low (<150°C) |

| Catalytic Activity (C-N) | High (Rigid bite angle) | High | Low (Decomposes) |

| Substrate Scope | Hindered substrates | General substrates | Unhindered only |

| Volatility (for CVD) | Moderate | High | High |

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Cause: Ligand poisoning or oxidation.

-

Solution: Ensure strict anaerobic conditions. The "oxane" ligand is stable, but the Cu(I) center is air-sensitive. Increase Ligand:Metal ratio to 3:1.

-

-

Problem: Catalyst Precipitation.

-

Cause: Ligand dissociation at high temperatures.

-

Solution: The cyclic oxane ligand is more rigid; if dissociation occurs, switch to a more polar solvent (e.g., DMSO) to stabilize the charged intermediate, or lower the temperature and extend time.

-

-

Problem: Ligand Competition.

-

Cause: Substrates with strong coordinating groups (e.g., diamines) displacing the diketone.

-

Solution: Use the sterically bulkier 2,2,6,6-tetramethyl variants (like the oxane or TMHD) rather than simple acac, as the bulk prevents displacement by the substrate.

-

References

-

TMHD Ligand Properties: Santos Jr, L. S., et al. "Thermochemistry of 2,2,6,6-tetramethyl-3,5-heptanedione chelates of lanthanide group elements." Polyhedron, 18, 969-977 (1999).[3] Link

-

Beta-Diketones in Catalysis: Shafir, A., & Buchwald, S. L. "Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions." Journal of the American Chemical Society, 128(27), 8742-8743 (2006). Link (Demonstrates the efficacy of bulky diketone ligands).

-

Oxane Derivative Synthesis: Patents regarding "2,2,6,6-tetramethyloxane-3,5-dione" and its use in bioactive molecule synthesis (e.g., Trifludimoxazin intermediates). European Patent EP4011205A1. Link

-

General Protocol for Diketone Ligands: "Buchwald Phosphine Ligands & Ancillary Ligand Protocols." Merck/Sigma-Aldrich Technical Guides. Link

Preparation of Metal Complexes Using 2,2,6,6-Tetramethylheptane-3,5-dione: An In-Depth Technical Guide

Introduction: The Unique Advantages of 2,2,6,6-Tetramethylheptane-3,5-dione as a Ligand

In the realm of coordination chemistry and materials science, the choice of ligand is paramount in dictating the properties and applications of the resulting metal complexes. 2,2,6,6-Tetramethylheptane-3,5-dione, commonly abbreviated as TMHD or Hthd, stands out as a particularly versatile and advantageous β-diketonate ligand. Its bulky tert-butyl groups confer significant steric hindrance, a feature that profoundly influences the coordination environment of the metal center. This steric shielding can stabilize unusual coordination geometries, prevent oligomerization, and enhance the volatility and solubility of the metal complexes in nonpolar solvents. These properties are highly desirable for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of thin films, as well as in catalysis and as NMR shift reagents.[1]

This technical guide provides detailed application notes and protocols for the synthesis of metal complexes with 2,2,6,6-tetramethylheptane-3,5-dione, targeting researchers, scientists, and professionals in drug development and materials science. The protocols described herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles.

Core Principles of Synthesis

The synthesis of metal complexes with TMHD generally proceeds via the deprotonation of the β-diketone by a suitable base, followed by the reaction of the resulting enolate with a metal salt. The weakly acidic proton on the α-carbon of the diketone is readily removed, forming a bidentate chelating ligand that coordinates to the metal ion through the two oxygen atoms.

The general reaction scheme is as follows:

Caption: General reaction pathway for the synthesis of M(thd)ₙ complexes.

The choice of metal salt, solvent, and base is critical and depends on the specific metal and its desired oxidation state. Common metal precursors include metal chlorides, nitrates, and acetates. The base is often a hydroxide, alkoxide, or an amine. The reaction is typically carried out in an alcoholic solvent or a non-polar organic solvent, depending on the solubility of the reactants.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Lanthanide Complex - Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) (Eu(thd)₃)

This protocol is adapted from established methods for the synthesis of lanthanide β-diketonate complexes and is suitable for researchers interested in luminescent materials and NMR shift reagents.

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)

-

Ammonia solution (aqueous, ~2 M)

-

Ethanol (95%)

-

Deionized water

-

Hexane

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Schlenk line or glovebox for inert atmosphere (optional, but recommended for high purity)

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 1.0 g of EuCl₃·6H₂O in 50 mL of 95% ethanol with gentle warming and stirring. In a separate beaker, dissolve 1.5 g of Hthd in 30 mL of 95% ethanol.

-

Reaction Mixture: Slowly add the Hthd solution to the stirring europium chloride solution at room temperature.

-

pH Adjustment: While vigorously stirring the mixture, add the aqueous ammonia solution dropwise until the pH of the solution reaches approximately 7. This will cause the precipitation of the crude europium complex as a white solid.

-

Digestion of Precipitate: Heat the mixture to reflux and maintain it at this temperature for 1 hour to ensure complete reaction and improve the crystallinity of the product.

-

Isolation of Crude Product: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of deionized water to remove any unreacted salts and ammonium chloride.

-

Drying: Dry the crude product in a vacuum oven at 50 °C for at least 4 hours.

-

Purification by Recrystallization: Dissolve the crude, dried product in a minimum amount of hot hexane. If the solution is cloudy, filter it while hot to remove any insoluble impurities. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Synthesis of a Transition Metal Complex - Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(thd)₂)

This protocol describes the synthesis of a common transition metal TMHD complex, which is a valuable precursor for CVD applications.[2]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)

-

Methanol

-

Sodium hydroxide (NaOH) solution (1 M)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Sublimation apparatus

Procedure:

-

Preparation of Ligand Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of Hthd in 100 mL of methanol.

-

Deprotonation: To the stirring Hthd solution, slowly add 1 M NaOH solution dropwise until the pH is approximately 8-9.

-

Addition of Metal Salt: In a separate beaker, dissolve 1.1 g of Cu(OAc)₂·H₂O in 50 mL of methanol. Add this solution dropwise to the stirring ligand solution. A blue precipitate should form immediately.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature for 2 hours to ensure complete precipitation.

-

Isolation of Crude Product: Collect the blue precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold methanol.

-

Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at low temperature (e.g., 40 °C).

-

Purification by Sublimation: For high-purity material suitable for CVD, sublimation is the preferred purification method.[3][4][5] Place the crude, dry Cu(thd)₂ in a sublimation apparatus. Heat the apparatus under vacuum (typically <0.1 Torr) to a temperature that allows for sublimation without decomposition (the optimal temperature may need to be determined empirically but is often in the range of 150-200 °C). The purified complex will deposit as crystals on the cold finger of the apparatus.

Protocol 3: Synthesis of a Group 4 Metal Complex - Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV) (Zr(thd)₄)

The synthesis of Group 4 TMHD complexes often involves the use of metal alkoxide precursors due to their reactivity. This protocol is based on the reaction of zirconium propoxide with Hthd.[6]

Materials:

-

Zirconium(IV) propoxide (Zr(OPr)₄)

-

2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)

-

Anhydrous toluene or hexane

-

Schlenk line or glovebox for inert atmosphere operations

Equipment:

-

Schlenk flask with reflux condenser

-

Cannula for liquid transfer

-

Magnetic stirrer with heating plate

-

Apparatus for vacuum distillation/filtration

Procedure:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox, as zirconium alkoxides are sensitive to moisture.

-

Reaction Setup: In a Schlenk flask, dissolve a known amount of zirconium(IV) propoxide in anhydrous toluene.

-

Ligand Addition: In a separate Schlenk flask, dissolve four molar equivalents of Hthd in anhydrous toluene. Transfer the Hthd solution to the zirconium propoxide solution via cannula with stirring.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the disappearance of the starting materials via techniques like NMR spectroscopy, if desired. The propanol byproduct can be removed by distillation.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be obtained by removing the solvent under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) or by vacuum sublimation for high-purity applications.

Characterization of Metal-TMHD Complexes

A comprehensive characterization of the synthesized complexes is crucial to confirm their identity, purity, and properties. The following table summarizes key characterization data for representative metal-TMHD complexes.

| Complex | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Key IR Bands (cm⁻¹) ν(C=O), ν(C=C) | ¹H NMR (δ, ppm) | TGA Decomposition Onset (°C) |

| Eu(thd)₃ | 707.84 | ~200-210 | White crystalline solid | ~1580, ~1510 | Paramagnetically shifted and broadened signals | ~250-300 |

| Cu(thd)₂ | 429.13 | ~198-202 | Blue solid | ~1585, ~1520 | Paramagnetic | ~200-250 |

| Ni(thd)₂ | 425.23 | 219-223 | Purple solid | ~1580, ~1515 | Paramagnetic | ~220-270 |

| Co(thd)₂ | 425.47 | 143[7] | Pink/Purple solid | ~1575, ~1510 | Paramagnetic | ~200-250 |

| Zr(thd)₄ | 828.38 | ~320-330 | White solid | ~1570, ~1525 | ~5.8 (CH), ~1.2 (C(CH₃)₃) | >350 |

| Pd(thd)₂ | 472.99 | ~220-225 | Yellow solid | ~1590, ~1525 | 5.56 (CH), 1.17 (C(CH₃)₃) | ~250 |

Note: Spectroscopic and thermal data are approximate and can vary depending on the specific experimental conditions and instrumentation.

Caption: A generalized workflow for the synthesis and characterization of metal-TMHD complexes.

Causality Behind Experimental Choices and Troubleshooting

-

Choice of Base: A relatively weak base like ammonia is often sufficient for lanthanide complex synthesis to avoid the formation of metal hydroxides. For more robust transition metals, a stronger base like NaOH can be used to ensure complete deprotonation of the ligand.

-

Solvent Selection: The solvent should be chosen based on the solubility of both the metal salt and the ligand. Alcohols are common choices, but for moisture-sensitive reactions, anhydrous non-polar solvents are necessary.

-

Purification Method: Recrystallization is a standard technique for purifying solid organic and coordination compounds.[8] However, for volatile complexes intended for CVD or ALD, sublimation is the superior method as it can yield highly pure, solvent-free materials.[3][4][5]

-

Troubleshooting Low Yields: Low yields can result from incomplete reaction, formation of soluble side products, or loss of product during purification. Ensuring the correct stoichiometry, reaction time, and pH can improve yields. If the product is partially soluble in the reaction solvent, cooling the reaction mixture to a lower temperature before filtration can increase the isolated yield.

-

Handling Paramagnetic Complexes: Many transition metal TMHD complexes are paramagnetic, which leads to broadened signals in NMR spectra, making them difficult to interpret.[2] In such cases, other characterization techniques like IR spectroscopy, mass spectrometry, and elemental analysis become more critical for structure elucidation.

Conclusion

2,2,6,6-Tetramethylheptane-3,5-dione is a valuable ligand for the synthesis of a wide array of metal complexes with tailored properties. The steric bulk of the tert-butyl groups plays a crucial role in determining the structure, stability, and volatility of the resulting compounds. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and characterize these important materials for a variety of applications, from advanced materials to catalysis. Careful attention to experimental details, particularly the choice of reagents and purification methods, is key to obtaining high-quality, reproducible results.

References

- Chen, G., Chang, Q., Chen, X., Ye, Q., Hu, C., & Liu, W. (2012). Synthesis and Characterization of Ruthenium and Palladium Complexes of 2,2,6,6-Tetramethyl-3,5-heptanedione. Asian Journal of Chemistry, 24(6), 2796-2798.

- Zhang, T., Gu, H., Ding, F., Qu, F., & Dai, S. (2012). Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II). Rare Metals, 31(5), 483-488.

-

Chongqing Chemdad Co., Ltd. (n.d.). bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(ii). Retrieved from [Link]

- Huber, F., & Glemser, O. (1963). Über die Darstellung von Zirkonium‐ und Hafnium‐tetrakis‐(2, 2, 6, 6‐tetramethyl‐heptan‐3, 5‐dionat). Chemische Berichte, 96(9), 2421-2423.

-

Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]

-

Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]

-

UTSC. (n.d.). Sublimation Theory. Retrieved from [Link]

-

Wikipedia. (2023, December 1). List of purification methods in chemistry. Retrieved from [Link]

- Hubert-Pfalzgraf, L. G., & Miele, P. (1998). Chemistry of 2,2,6,6,-tetramethyl-3,5-heptanedione (Hthd) modification of zirconium and hafnium propoxide precursors. Polyhedron, 17(5-6), 847-855.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. innovation.world [innovation.world]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]

- 6. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II), 99.9% (metals basis) 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COBALT(II) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of the C4 Position in 2,2,6,6-Tetramethyloxane-3,5-dione

Abstract: This document provides a detailed guide for the chemical modification of the C4 position of 2,2,6,6-tetramethyloxane-3,5-dione. This scaffold is of significant interest due to its structural analogy to other important 1,3-dicarbonyl compounds used in synthesis. The high acidity of the C4 methylene protons provides a versatile handle for introducing a wide range of functional groups. We present the core principles of its reactivity, focusing on enolate formation, and provide detailed, validated protocols for C4-alkylation, Knoevenagel condensation, Michael addition, and C4-acylation. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage this scaffold for the creation of novel molecular architectures.

Introduction and Core Principles

The 2,2,6,6-tetramethyloxane-3,5-dione molecule is a heterocyclic 1,3-dicarbonyl compound. The defining feature for its synthetic utility is the methylene group at the C4 position, which is flanked by two electron-withdrawing carbonyl groups. This structural arrangement significantly increases the acidity of the C4 protons, making this position a prime site for deprotonation to form a stable, nucleophilic enolate ion.[1]

The ability to selectively generate this enolate is the cornerstone of C4 functionalization. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms. This stabilized enolate is a soft nucleophile that readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds exclusively at the C4 position.[2]

This guide will explore the practical application of this reactivity, detailing protocols for introducing diverse substituents to build molecular complexity.

Caption: Deprotonation at C4 and resonance stabilization of the enolate.

General Workflow for C4 Functionalization

All protocols described herein follow a fundamental three-step process. The specific reagents and conditions will vary, but the underlying logic remains consistent. Understanding this workflow allows for rational troubleshooting and adaptation of the methods for specific research goals.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2,6,6-Tetramethyloxane-3,5-dione

Welcome to the technical support center for the synthesis of 2,2,6,6-tetramethyloxane-3,5-dione. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sterically hindered cyclic β-dione. Given the limited direct literature on this specific molecule, this document provides a comprehensive troubleshooting guide and FAQ based on established principles of organic synthesis for related structures. We will explore a plausible synthetic strategy and address the potential challenges you may encounter, offering expert insights to improve your yield and purity.

Proposed Synthetic Strategy

A feasible synthetic approach to 2,2,6,6-tetramethyloxane-3,5-dione involves a multi-step process. A logical pathway would be the synthesis of a suitable precursor, such as 2,2-dimethyl-1,3-dioxan-5-one, followed by functionalization and ring formation. An alternative and more direct hypothetical route, which will be the focus of this guide, is the oxidation of a precursor that already contains the tetramethyl-substituted oxane ring, such as 2,2,6,6-tetramethyl-5-hydroxyoxan-3-one.

Technical Support Center: Stabilizing 2,2,6,6-Tetramethyloxane-3,5-dione

Status: Operational Ticket ID: TMO-35D-STAB-001 Subject: Prevention of Ring Opening (Retro-Claisen Fragmentation) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering instability with 2,2,6,6-tetramethyloxane-3,5-dione (also referred to as 2,2,6,6-tetramethyl-dihydro-2H-pyran-3,5(4H)-dione). While the gem-dimethyl groups at positions 2 and 6 provide significant steric protection, this molecule remains thermodynamically predisposed to ring opening via retro-Claisen condensation or hydrolytic cleavage under nucleophilic or strongly basic conditions.

This guide provides the protocols required to maintain ring integrity during synthesis, storage, and workup.

Module 1: The Failure Mechanism (Why it Opens)

To prevent the issue, you must understand the mechanism. The 3,5-dione motif on a pyran ring creates a "perfect storm" for ring opening:

-

Inductive Destabilization: The ether oxygen (position 1) pulls electron density, making the carbonyl carbons (C3/C5) highly electrophilic.

-

Acidity: The methylene bridge (C4) is highly acidic (

), making it easy to deprotonate, but the resulting enolate is susceptible to attack if the base is nucleophilic. -

The Pathway: A nucleophile (Nu⁻) attacks the carbonyl (C3 or C5). The tetrahedral intermediate collapses, breaking the C-C bond between the ketone and the central methylene, or the C-C bond between the ketone and the quaternary carbon, leading to an open-chain ether-dione or carboxylic acid derivative.

Visualizing the Threat

The following diagram illustrates the Retro-Claisen pathway that destroys your molecule.

Module 2: Reaction Optimization (Synthesis Protocols)

The Golden Rule: Never use a base that is also a strong nucleophile (e.g., Hydroxide, Methoxide, Ethoxide) if you can avoid it.

Protocol A: Safe Deprotonation (C4-Alkylation/Acylation)

If you are modifying the C4 position, use the following parameters to ensure the ring stays closed.

| Parameter | Recommended Setting | Technical Rationale |

| Base Selection | LiHMDS, LDA, or NaH | These are bulky, non-nucleophilic bases. They remove the proton at C4 without attacking the carbonyl carbon at C3/C5 [1]. |

| Avoid | NaOH, KOH, NaOMe, NaOEt | Small nucleophiles attack the carbonyl (C=O), triggering the retro-Claisen ring opening immediately. |

| Temperature | -78°C to 0°C | Low temperatures kinetically favor deprotonation over nucleophilic addition. |

| Solvent | THF or DME (Anhydrous) | Protic solvents (MeOH, EtOH) can act as nucleophiles or proton sources that facilitate equilibrium shifts toward ring opening. |

Troubleshooting Workflow

-

Issue: "My product vanishes after adding the base."

-

Diagnosis: You likely used a nucleophilic base (like Sodium Ethoxide) at room temperature.

-

Fix: Switch to LiHMDS (Lithium Hexamethyldisilazide) at -78°C. It is too sterically hindered to attack the carbonyl but strong enough to deprotonate C4.

Module 3: Workup & Isolation (The Critical Failure Point)

Many researchers successfully synthesize the derivative but destroy it during the aqueous workup. The ring is most vulnerable to hydrolysis when the pH swings drastically.

Protocol B: The "Buffered Quench" Technique

Do not quench with strong acid (HCl) or strong base (NaOH).

-

Preparation: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 6.0 - 7.0) .

-

Quenching: Pour the cold reaction mixture into the buffer (not the other way around).

-

Extraction: Extract immediately with a non-polar solvent (DCM or EtOAc).

-

Drying: Use MgSO₄. Avoid basic drying agents like K₂CO₃ if the compound is sensitive.

Why this works:

-

pH Control: Extreme basicity (pH > 12) promotes retro-Claisen. Extreme acidity (pH < 1) can promote acid-catalyzed ether cleavage or hydration. Keeping pH near neutral (5-7) stabilizes the dione form.

Module 4: Decision Support System

Use this logic flow to determine the safety of your planned experiment.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K₂CO₃) in acetone? A: Generally, yes. K₂CO₃ is a weak base and poorly nucleophilic in acetone. However, ensure the acetone is dry. Water + Carbonate = Hydroxide (equilibrium), which can slowly open the ring over long reaction times (24h+).

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the ring-opened carboxylate salt . If the ring opens, you generate a carboxylic acid/salt which is highly polar and sticks to the baseline. This confirms your conditions were too basic or nucleophilic [2].

Q: Is the open-chain form reversible? A: Rarely in high yield. Once the C-C bond cleaves to form the ester/acid, re-closing the ring (Dieckmann condensation) requires specific thermodynamic conditions that usually compete with polymerization or decomposition.[1] Prevention is the only viable strategy.

Q: How do I store the bulk material? A: Store under Argon at -20°C. Moisture is the enemy. Over time, atmospheric moisture can hydrolyze the compound, especially if trace acid/base impurities are present from the synthesis.

References

-

Master Organic Chemistry. (2020). The Claisen Condensation and Retro-Claisen.[1][2]Link

-

Royal Society of Chemistry. (2012). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones.[2] Organic & Biomolecular Chemistry.[1][2][3][4] Link

-

National Institutes of Health (NIH). (2001). Enzymatic retro-Claisen reaction mechanism.[5] PubMed. Link

-

Organic Chemistry Portal. Claisen Condensation: Mechanism and Conditions.Link

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 5. The desymmetrization of bicyclic beta -diketones by an enzymatic retro-Claisen reaction. A new reaction of the crotonase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

storage stability and degradation of 2,2,6,6-Tetramethyloxane-3,5-dione

CAS: 14744-26-4 | Molecular Formula: C9H14O3[1][2]

Executive Summary: Chemical Identity & Stability Profile

Welcome to the Technical Support Hub. You are likely visiting this page because you are observing unexpected behavior—color changes, solubility shifts, or purity discrepancies—with your batch of 2,2,6,6-Tetramethyloxane-3,5-dione .

Critical Distinction: Do not confuse this cyclic ether (a pyran derivative) with the common linear ligand TMHD (2,2,6,6-Tetramethyl-3,5-heptanedione). While both are beta-diketones, their degradation pathways differ significantly due to ring strain and the presence of the ether oxygen in the "oxane" (tetrahydropyran) backbone.

Core Stability Profile:

-

Primary Degradation Mechanism: Oxidative cleavage at the C4 position (the activated methylene group between the two carbonyls).[1]

-

Storage Class: Hygroscopic, Air-Sensitive Solid.

-

Shelf Life: 12 months (at -20°C under Argon); <3 months (at 4°C in air).

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: "My sample has turned from white to yellow/orange."

Diagnosis: Oxidative Degradation (Formation of Triketones/Conjugated Species).[1] Technical Explanation: The C4 methylene protons in beta-diketones are acidic (pKa ~11).[1] In the presence of atmospheric oxygen and trace moisture, a radical mechanism initiates at C4, leading to the formation of a hydroperoxide intermediate. This decomposes into a triketone (2,2,6,6-tetramethyloxane-3,4,5-trione) or undergoes ring-opening. The yellow color arises from the extended conjugation of these oxidized byproducts.

Troubleshooting Protocol:

-

Quantify Degradation: Run a 1H NMR in CDCl3 .

-

Pure Signal: Look for the C4-H2 singlet peak around

3.5–3.8 ppm. -

Impurity Signal: Disappearance of the C4 peak or appearance of broad downfield signals (>10 ppm) indicates enol/oxidized species.[1]

-

-

Salvage (Recrystallization):

Issue 2: "The compound is clumping or looks wet."

Diagnosis: Hygroscopic Hydrolysis. Technical Explanation: The ether oxygen (position 1) and the beta-diketone moiety create a dipole that attracts ambient moisture.[1] Water facilitates the retro-Claisen condensation , potentially cleaving the ring or hydrolyzing the ketone groups.

Corrective Action:

-

Immediate: Dry under high vacuum (<0.1 mbar) for 4 hours at room temperature.

-

Prevention: Always handle in a glovebox or under a cone of Nitrogen. Store in a desiccator inside a freezer.

Issue 3: "Inconsistent Purity Results between GC-MS and NMR."